2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and cyclohepta rings, and the introduction of the amide and chlorobenzamido groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and cyclohepta rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the amide and chlorobenzamido groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The chlorobenzamido group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents .Scientific Research Applications
Allosteric Enhancement of Adenosine A1 Receptor
Nikolakopoulos et al. (2006) synthesized and evaluated a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, including compounds structurally similar to the queried chemical. These compounds were studied as allosteric enhancers for the A(1) adenosine receptor (A1AR), revealing significant potency and efficacy in enhancing A1AR activity, suggesting potential applications in neurological and cardiovascular research (Nikolakopoulos et al., 2006).
Antibacterial and Antifungal Activities
Altundas et al. (2010) focused on synthesizing novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, structurally related to the compound of interest. These substances were evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogenic strains and suggesting their potential in developing new antimicrobial agents (Altundas et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Youssef et al. (2020) conducted research on N-alkyl-2-(substitutedbenzamido) benzamides and related compounds for their potential as σ1 receptor agonists with anticancer activities. Their work demonstrated significant cytotoxic activities against breast and liver cancer cell lines, highlighting the compound's relevance in cancer research (Youssef et al., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, including derivatives structurally related to the queried compound. These were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The study suggested that some compounds exhibited significant activity, indicating potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Metal-Organic Frameworks for Environmental Sensing and Pesticide Removal
Zhao et al. (2017) reported the construction of thiophene-based metal-organic frameworks (MOFs) using a linear thiophene-functionalized dicarboxylic acid. These MOFs exhibited luminescence sensing capabilities for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde and demonstrated efficiency in trapping pesticides from solutions, suggesting their application in environmental monitoring and remediation (Zhao et al., 2017).
Future Directions
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGESSEYJBKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.